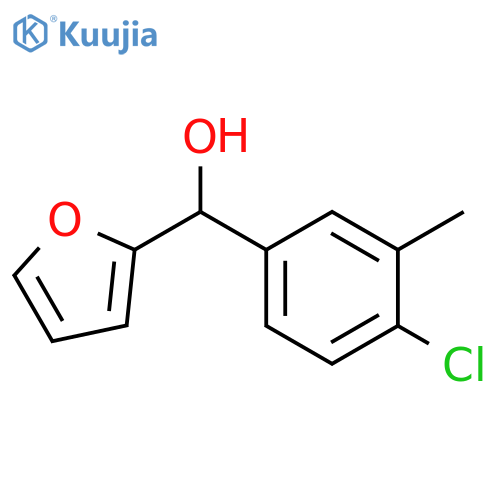

Cas no 1443309-76-9 ((4-chloro-3-methylphenyl)-(furan-2-yl)methanol)

1443309-76-9 structure

商品名:(4-chloro-3-methylphenyl)-(furan-2-yl)methanol

CAS番号:1443309-76-9

MF:C12H11ClO2

メガワット:222.667542695999

MDL:MFCD07775247

CID:5218987

(4-chloro-3-methylphenyl)-(furan-2-yl)methanol 化学的及び物理的性質

名前と識別子

-

- (4-chloro-3-methylphenyl)-(furan-2-yl)methanol

-

- MDL: MFCD07775247

- インチ: 1S/C12H11ClO2/c1-8-7-9(4-5-10(8)13)12(14)11-3-2-6-15-11/h2-7,12,14H,1H3

- InChIKey: XXOPTDYZNYKYMZ-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C(Cl)C(C)=C1)(C1=CC=CO1)O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

(4-chloro-3-methylphenyl)-(furan-2-yl)methanol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM505009-1g |

(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol |

1443309-76-9 | 97% | 1g |

$437 | 2023-02-02 | |

| abcr | AB428788-1 g |

4-Chloro-3-methylphenyl-(2-furyl)methanol |

1443309-76-9 | 1 g |

€594.40 | 2023-07-18 | ||

| Ambeed | A227567-1g |

(4-Chloro-3-methylfuran-2-yl)(phenyl)methanol |

1443309-76-9 | 97% | 1g |

$441.0 | 2024-04-23 | |

| abcr | AB428788-5g |

4-Chloro-3-methylphenyl-(2-furyl)methanol |

1443309-76-9 | 5g |

€1373.40 | 2023-09-04 | ||

| abcr | AB428788-1g |

4-Chloro-3-methylphenyl-(2-furyl)methanol; . |

1443309-76-9 | 1g |

€1621.70 | 2025-02-14 | ||

| abcr | AB428788-5 g |

4-Chloro-3-methylphenyl-(2-furyl)methanol |

1443309-76-9 | 5g |

€1,373.40 | 2023-07-18 |

(4-chloro-3-methylphenyl)-(furan-2-yl)methanol 関連文献

-

Fumihiko Ohno,Takayuki Kawashima,Renji Okazaki Chem. Commun., 2001, 463-464

-

Jens Antony,Stefan Grimme Phys. Chem. Chem. Phys., 2008,10, 2722-2729

-

Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

-

Ryoji Kusaka,Yoshiya Inokuchi,Takayuki Ebata Phys. Chem. Chem. Phys., 2009,11, 9132-9140

1443309-76-9 ((4-chloro-3-methylphenyl)-(furan-2-yl)methanol) 関連製品

- 1261646-72-3(3-Hydroxy-4-(trifluoromethyl)mandelic acid)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)

- 1806627-66-6(Benzene, 2-(3-bromopropyl)-1-fluoro-3-methoxy-)

- 2137570-97-7(9-cyclobutyl-2-propyl-5H,6H,7H,8H,9H-imidazo[1,2-a][1,4]diazepine)

- 850189-76-3(N-(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)benzenesulfonamide)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1443309-76-9)(4-chloro-3-methylphenyl)-(furan-2-yl)methanol

清らかである:99%

はかる:1g

価格 ($):397.0